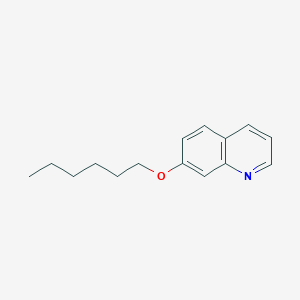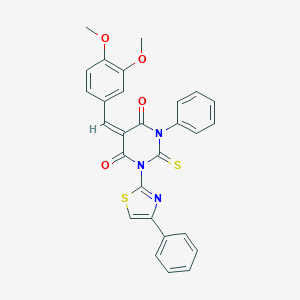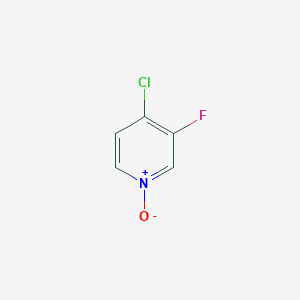
4-Chloro-3-fluoropyridine 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-fluoropyridine 1-oxide is a heterocyclic organic compound with the molecular formula C5H3ClFNO. It is a derivative of pyridine, where the nitrogen atom in the pyridine ring is oxidized to form an N-oxide, and the ring is substituted with chlorine and fluorine atoms at the 4 and 3 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-fluoropyridine 1-oxide typically involves the oxidation of 4-Chloro-3-fluoro-pyridine. One common method is the use of peroxides such as benzoyl peroxide or tert-butyryl peroxide to achieve the oxidation . The reaction conditions often include a solvent like acetonitrile and are carried out at elevated temperatures to ensure complete oxidation.
Industrial Production Methods
Industrial production methods for this compound may involve similar oxidation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-fluoropyridine 1-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more highly oxidized derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the parent pyridine compound.
Substitution: The chlorine and fluorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Benzoyl peroxide, tert-butyryl peroxide.
Reduction: Hydrogen gas with a suitable catalyst like palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Higher oxidized pyridine derivatives.
Reduction: 4-Chloro-3-fluoro-pyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-3-fluoropyridine 1-oxide has several applications in scientific research:
Biology: Potential use in the development of biologically active compounds due to its unique electronic properties.
Medicine: Investigated for its potential as a precursor in the synthesis of drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-3-fluoropyridine 1-oxide involves its interaction with various molecular targets. The presence of the N-oxide group can influence the electronic distribution in the pyridine ring, making it more reactive towards certain types of chemical reactions. The chlorine and fluorine substituents further modulate its reactivity and interaction with biological targets. The exact pathways and molecular targets can vary depending on the specific application and the nature of the interacting species .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-fluoro-pyridine: The parent compound without the N-oxide group.
3-Fluoro-pyridine 1-oxide: Similar structure but without the chlorine substituent.
4-Chloro-pyridine 1-oxide: Similar structure but without the fluorine substituent.
Uniqueness
4-Chloro-3-fluoropyridine 1-oxide is unique due to the combined presence of chlorine, fluorine, and the N-oxide group. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of various complex molecules. Its unique reactivity profile allows for selective transformations that are not easily achievable with other similar compounds .
Properties
CAS No. |
127108-51-4 |
|---|---|
Molecular Formula |
C5H3ClFNO |
Molecular Weight |
147.53 g/mol |
IUPAC Name |
4-chloro-3-fluoro-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C5H3ClFNO/c6-4-1-2-8(9)3-5(4)7/h1-3H |
InChI Key |
NOUWIWISPLZJHT-UHFFFAOYSA-N |
SMILES |
C1=C[N+](=CC(=C1Cl)F)[O-] |
Canonical SMILES |
C1=C[N+](=CC(=C1Cl)F)[O-] |
Synonyms |
Pyridine, 4-chloro-3-fluoro-, 1-oxide (9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
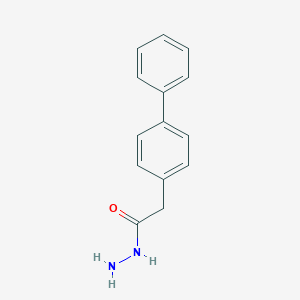
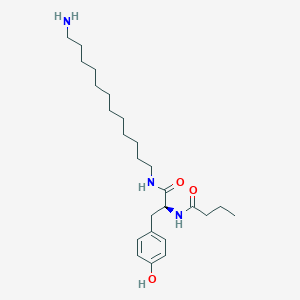
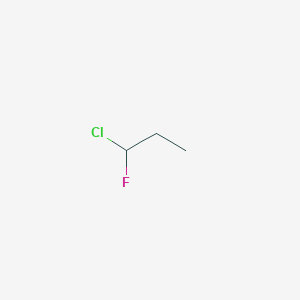
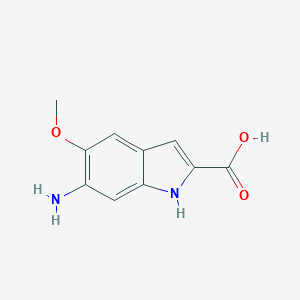
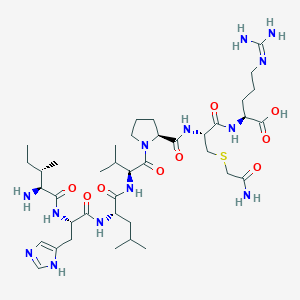
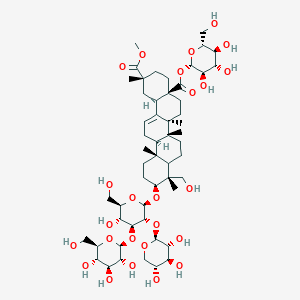
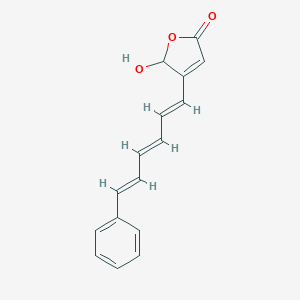
![(2R,3S,4S,5R,6R)-2-(Hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B145173.png)
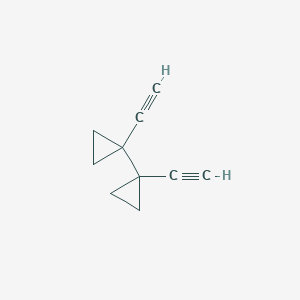
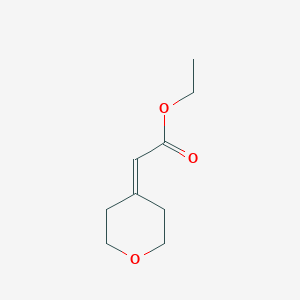
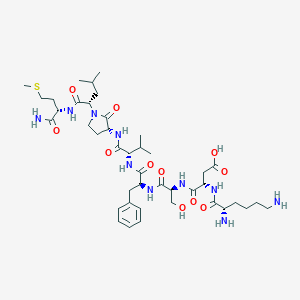
![[(1R,5S,6R)-8-azabicyclo[3.2.1]octan-6-yl] acetate](/img/structure/B145178.png)
